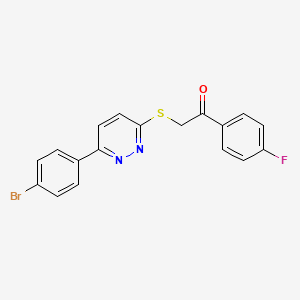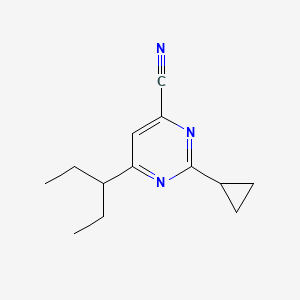
2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile is a chemical compound belonging to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pentan-3-yl-substituted pyrimidine derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile has diverse scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It finds applications in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The compound’s effects on protein kinases and other signaling molecules are of particular interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol: This compound shares a similar structure but differs in the functional group at the 4-position.
Pyrido[2,3-d]pyrimidine-6-carbonitrile: Another related compound with a fused pyrimidine ring system.
Uniqueness
2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-cyclopropyl-6-pentan-3-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-3-9(4-2)12-7-11(8-14)15-13(16-12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
WCOTZTNBVNSPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=NC(=C1)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid](/img/structure/B14871812.png)
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)
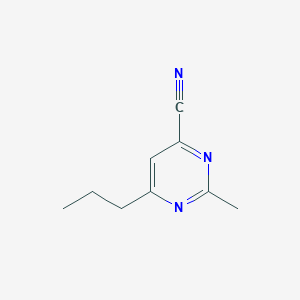
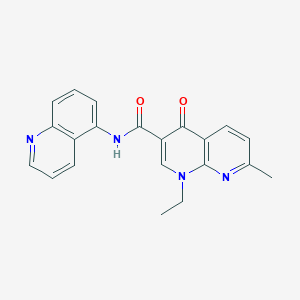
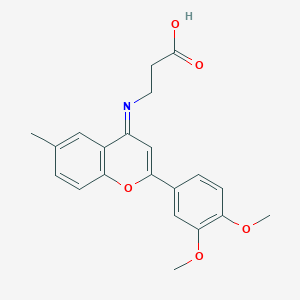
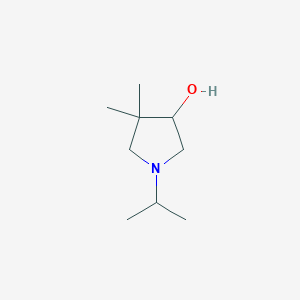
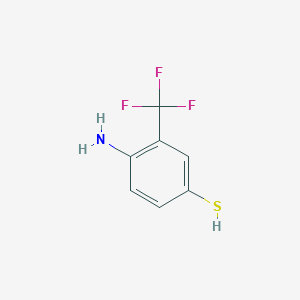
![[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14871877.png)


